An In-Depth Technical Guide to N,N-Diethanol amine-PEG4-Boc for Drug Development Professionals
An In-Depth Technical Guide to N,N-Diethanol amine-PEG4-Boc for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Diethanol amine-PEG4-Boc is a heterobifunctional linker molecule integral to the advancement of targeted protein degradation and bioconjugation strategies. This guide provides a comprehensive technical overview of its properties, applications, and the methodologies for its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug delivery systems. As a polyethylene (B3416737) glycol (PEG)-based linker, it offers enhanced solubility and favorable pharmacokinetic properties to the final conjugate. The presence of a Boc-protected amine and a diethanolamine (B148213) moiety provides versatile handles for sequential chemical modifications.
Core Properties and Specifications
N,N-Diethanol amine-PEG4-Boc is characterized by a tetraethylene glycol (PEG4) spacer, which imparts hydrophilicity. One terminus features a diethanolamine group, while the other is a Boc (tert-butyloxycarbonyl) protected amine. This strategic design allows for selective deprotection and subsequent conjugation, a critical feature in the multi-step synthesis of complex biomolecules.
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₁₉H₃₉NO₈ | [1] |
| Molecular Weight | 409.51 g/mol | [1] |
| CAS Number | 2279944-66-8 | [1] |
| Appearance | Varies (typically a colorless to pale yellow oil or liquid) | N/A |
| Purity | Typically ≥95% | N/A |
| Solubility | Soluble in organic solvents like DMSO and DCM. | N/A |
| Storage Conditions | Recommended to be stored at -20°C for long-term stability. Shipped at ambient temperatures. | N/A |
Applications in Drug Development
The primary application of N,N-Diethanol amine-PEG4-Boc is as a linker in the synthesis of PROTACs. PROTACs are novel therapeutic agents that co-opt the body's natural protein disposal system, the ubiquitin-proteasome pathway, to selectively degrade target proteins implicated in disease.
The structure of N,N-Diethanol amine-PEG4-Boc is ideally suited for this purpose:
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PEG4 Spacer : The polyethylene glycol chain enhances the solubility and cell permeability of the resulting PROTAC molecule. The length of the PEG linker is a critical parameter in optimizing the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.
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Boc-Protected Amine : This functional group provides a stable, yet readily cleavable, handle for conjugation. The Boc group can be removed under acidic conditions to reveal a primary amine, which can then be coupled to a ligand for an E3 ubiquitin ligase or a target protein.
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Diethanolamine Moiety : The diethanolamine end provides hydroxyl groups that can be further functionalized, offering an alternative point of attachment or modification.
Experimental Protocols
While specific protocols are highly dependent on the target protein and the chosen E3 ligase ligand, the following sections outline generalized methodologies for the key steps involving a linker like N,N-Diethanol amine-PEG4-Boc in the synthesis of a PROTAC.
General Protocol for Boc Deprotection
Objective: To remove the Boc protecting group to reveal the primary amine for subsequent conjugation.
Materials:
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N,N-Diethanol amine-PEG4-Boc derivative
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Trifluoroacetic acid (TFA)
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Dichloromethane (DCM), anhydrous
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Magnetic stirrer and stir bar
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Round-bottom flask
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Rotary evaporator
Procedure:
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Dissolve the Boc-protected PEG linker in anhydrous DCM in a round-bottom flask.
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Cool the solution to 0°C in an ice bath.
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Add TFA to the solution (typically 20-50% v/v).
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Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
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The resulting TFA salt of the deprotected amine can often be used directly in the next step or can be neutralized by washing with a mild base (e.g., saturated sodium bicarbonate solution) during an aqueous workup.
General Protocol for PROTAC Synthesis via Amide Coupling
Objective: To couple the deprotected amine of the linker to a carboxylic acid-containing ligand (either for the target protein or the E3 ligase).
Materials:
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Deprotected N,N-Diethanol amine-PEG4-amine TFA salt
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Carboxylic acid-functionalized ligand (Target Protein Ligand-COOH or E3 Ligase Ligand-COOH)
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Coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole)
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A non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine)
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Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
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Dissolve the carboxylic acid-functionalized ligand in anhydrous DMF.
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Add the coupling agent(s) (e.g., HATU or EDC/HOBt) and DIPEA to the solution and stir for a few minutes to pre-activate the carboxylic acid.
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Add a solution of the deprotected N,N-Diethanol amine-PEG4-amine in anhydrous DMF to the reaction mixture.
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Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS.
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Upon completion, the reaction mixture can be purified by preparative HPLC to isolate the desired conjugate.
Visualizing Workflows and Pathways
PROTAC Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of a PROTAC molecule, highlighting the sequential conjugation steps.
Caption: A generalized workflow for the synthesis of a PROTAC molecule.
PROTAC Mechanism of Action: The Ubiquitin-Proteasome Pathway
This diagram illustrates the catalytic cycle of a PROTAC molecule in hijacking the ubiquitin-proteasome system to induce targeted protein degradation.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
